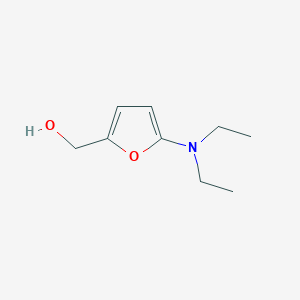
(5-(Diethylamino)furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Diethylamino)furan-2-yl)methanol is a chemical compound with the molecular formula C10H17NO2 This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Diethylamino)furan-2-yl)methanol typically involves the reaction of furan derivatives with diethylamine and formaldehyde. One common method is the Mannich reaction, where furan is reacted with diethylamine and formaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Diethylamino)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-(Diethylamino)furan-2-yl)aldehyde or (5-(Diethylamino)furan-2-yl)carboxylic acid.
Reduction: Formation of this compound or (5-(Diethylamino)furan-2-yl)amine.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
(5-(Diethylamino)furan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(Diethylamino)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-2-furyl)methanol: This compound has a similar structure but with a methyl group instead of a diethylamino group.
(5-(Dimethylamino)methyl)furan-2-yl)methanol: This compound has a dimethylamino group instead of a diethylamino group.
Uniqueness
(5-(Diethylamino)furan-2-yl)methanol is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the study of biological interactions.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[5-(diethylamino)furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-6,11H,3-4,7H2,1-2H3 |
Clave InChI |
ZPBMMBAUZHPDBL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
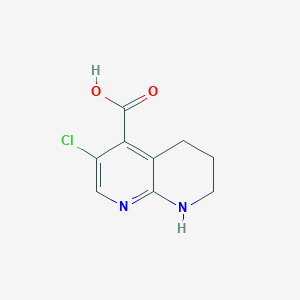

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
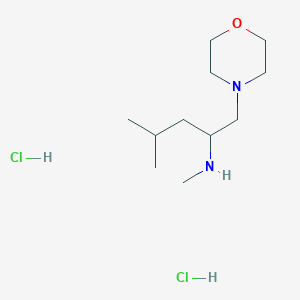

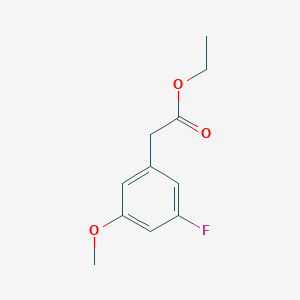
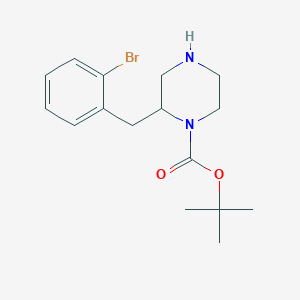
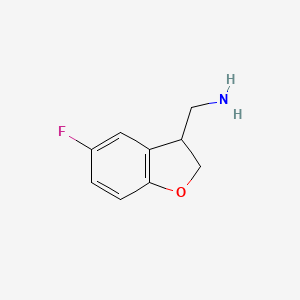

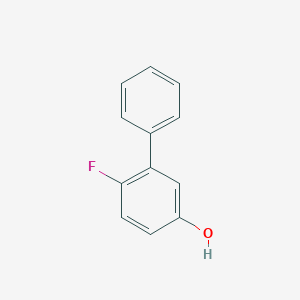
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)


